molecular formula C22H19ClFN3O2S B11088414 3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione

3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11088414
M. Wt: 443.9 g/mol
InChI Key: JUXDLVAYKRZNHF-UHFFFAOYSA-N
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Description

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a combination of benzothiazole, piperidine, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring

Industrial Production Methods

Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and automated reaction setups to ensure consistency and scalability. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of benzothiazole, piperidine, and pyrrole moieties, which confer distinct chemical and biological properties. This unique structure allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C22H19ClFN3O2S

Molecular Weight

443.9 g/mol

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H19ClFN3O2S/c23-15-11-14(5-6-16(15)24)27-20(28)12-18(22(27)29)26-9-7-13(8-10-26)21-25-17-3-1-2-4-19(17)30-21/h1-6,11,13,18H,7-10,12H2

InChI Key

JUXDLVAYKRZNHF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C4CC(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl

Origin of Product

United States

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